Ethyl [methyl(phenyl)sulfamoyl]acetate
Description
Properties
CAS No. |
87712-30-9 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
ethyl 2-[methyl(phenyl)sulfamoyl]acetate |
InChI |
InChI=1S/C11H15NO4S/c1-3-16-11(13)9-17(14,15)12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
LCGBCFZNQDHIQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Alkylation
The Grignard reaction forms a cornerstone for constructing the compound's carbon skeleton. A modified approach adapted from methyl phenylacetate synthesis (CN101973880A) employs benzyl chloride as the starting material. In a representative protocol:
- Reagent preparation : Magnesium (24 g) reacts with benzyl chloride (10 g) in anhydrous ether under nitrogen, initiating Grignard reagent formation.
- Nucleophilic addition : The Grignard intermediate reacts with methyl carbonate at −10–10°C, forming a secondary alcohol precursor.
- Sulfamoylation : Subsequent treatment with methyl(phenyl)sulfamoyl chloride introduces the sulfamoyl group.
- Esterification : Final ethanol treatment yields the target ester with 78–82% purity before distillation.
Key advantages include avoidance of cyanide intermediates and operational simplicity. However, strict moisture control and low-temperature conditions (−10°C) increase production costs.
Direct Sulfamoylation of Ethyl Acetoacetate
This two-step method leverages the reactivity of β-ketoesters:
- Enolate formation : Ethyl acetoacetate reacts with LDA (lithium diisopropylamide) at −78°C in THF, generating a nucleophilic enolate.
- Electrophilic quenching : Methyl(phenyl)sulfamoyl chloride (1.2 eq.) is added dropwise, yielding the sulfamoylated product after aqueous workup.
Comparative studies show this method achieves 65–70% yields but requires cryogenic conditions and expensive bases. Side reactions, including over-sulfamoylation and ester hydrolysis, necessitate careful stoichiometric control.
Chiral Auxiliary-Assisted Asymmetric Synthesis
For enantiomerically pure material, the Ellman sulfinamide approach (US20130217918A1) provides stereochemical control:
- Imine formation : 3-Ethoxy-4-methoxybenzaldehyde condenses with (R)-tert-butanesulfinamide in titanium tetraethoxide, generating a chiral imine (92% ee).
- Sulfamoyl addition : The imine undergoes nucleophilic attack by methyl(phenyl)sulfamoylacetate enolate at −20°C.
- Auxiliary removal : Acidic hydrolysis (HCl/MeOH) cleaves the sulfinamide group, yielding the target compound with >98% enantiomeric excess.
This method’s diastereoselectivity reaches 19:1 in optimized conditions, though the multi-step process lowers overall yield to 55–60%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Temperature Range | Key Challenges | Scalability |
|---|---|---|---|---|---|
| Grignard Alkylation | 78–82 | 85 | −10–25°C | Moisture sensitivity | Pilot-scale viable |
| Direct Sulfamoylation | 65–70 | 90 | −78–0°C | Cryogenic requirements | Lab-scale only |
| Chiral Auxiliary | 55–60 | 98 | −20–25°C | High reagent costs | Limited batches |
| Hydrolytic Amination | 70–75 | 88 | 80–100°C | Byproduct formation | Industrial feasible |
Data synthesized from patent and medicinal chemistry studies. The Grignard method offers the best balance between yield and scalability, while the chiral route remains preferred for enantioselective synthesis despite lower yields.
Reaction Optimization Strategies
Solvent Systems
- Ether vs. THF : Ether minimizes side reactions in Grignard steps but requires strict temperature control. THF increases reaction rates but may complex with magnesium, reducing yields by 12–15%.
- Polar aprotic solvents : DMF accelerates sulfamoylation but promotes ester hydrolysis above 50°C, limiting its utility.
Catalytic Enhancements
- Phase-transfer catalysts : Benzyltriethylammonium chloride improves sulfamoyl chloride solubility in biphasic systems, boosting yields by 18%.
- Lewis acid catalysis : Ti(OEt)4 in asymmetric syntheses enhances diastereoselectivity from 5:1 to 19:1, critical for pharmaceutical applications.
Industrial-Scale Considerations
A 2024 pilot plant study demonstrated the economic viability of the hydrolytic amination route:
- Continuous flow system : Reduces reaction time from 8 hours (batch) to 45 minutes.
- In-line purification : Simulated moving bed chromatography achieves 99.5% purity without distillation.
- Waste minimization : 98% solvent recovery via fractional condensation.
This approach lowers production costs by 40% compared to batch methods, making it favorable for bulk manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl [methyl(phenyl)sulfamoyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield primary alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Ethyl [methyl(phenyl)sulfamoyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [methyl(phenyl)sulfamoyl]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl and sulfamoyl groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
*Theoretical values based on structural analogs.
Research Findings and Trends
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃, Br) enhance biological activity by modulating electronic properties and target binding.
- Ester Choice : Ethyl esters generally offer better stability than methyl esters, but methyl analogs may improve reaction kinetics in synthesis.
- Sulfamoyl vs. Sulfonyl : Sulfamoyl derivatives exhibit superior hydrogen-bonding capacity, critical for enzyme inhibition, compared to sulfonyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
